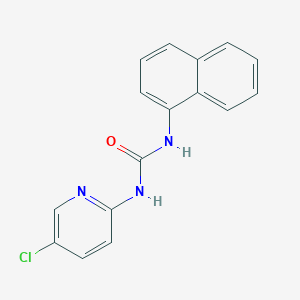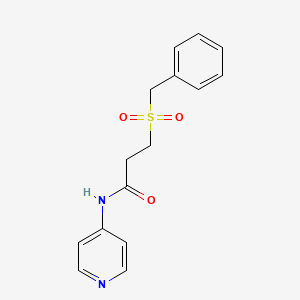![molecular formula C31H28O3 B5208012 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one is a chemical compound which belongs to the class of organic compounds known as benzoyl derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one involves the inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one have been extensively studied. It has been found to be a potent inhibitor of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function in patients with Alzheimer's disease. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one in lab experiments include its potent inhibitory activity against acetylcholinesterase, its anti-inflammatory and antioxidant properties, and its potential applications in the treatment of Alzheimer's disease. However, its limitations include its high cost, the need for specialized equipment and expertise for its synthesis, and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
The future directions for the research on 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one include the development of new synthesis methods to reduce the cost and increase the yield of the compound, the evaluation of its safety and efficacy in animal models, and the exploration of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one is a promising compound that has potential applications in scientific research. Its potent inhibitory activity against acetylcholinesterase, anti-inflammatory and antioxidant properties, and potential applications in the treatment of Alzheimer's disease make it a compound of interest for further studies. However, its high cost and the need for specialized equipment and expertise for its synthesis are limitations that need to be addressed. Further studies are needed to determine its safety and efficacy in animal models and to explore its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one involves the reaction of 2-bromo-3-(heptyloxy)-7H-benzo[de]anthracen-7-one with benzoyl chloride in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Propiedades
IUPAC Name |
2-benzoyl-3-heptoxybenzo[b]phenalen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O3/c1-2-3-4-5-11-19-34-31-25-18-12-17-24-28(25)26(22-15-9-10-16-23(22)30(24)33)20-27(31)29(32)21-13-7-6-8-14-21/h6-10,12-18,20H,2-5,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCPSMYEYWMKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C3=CC=CC=C3C(=O)C4=CC=CC1=C42)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5208038.png)